molecular formula C16H10ClN3O4 B2402409 (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1375270-77-1

(Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2402409
CAS No.: 1375270-77-1
M. Wt: 343.72
InChI Key: QETGFFJJXHSWHX-UHFFFAOYSA-N
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Description

(Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide is a novel synthetic compound designed for agricultural science research, integrating two bioactive pharmacophores: the 1,4-benzoxazin-3-one scaffold and a cyanoacrylamide moiety. The 1,4-benzoxazin-3-one core is a privileged structure in medicinal and agrochemistry. Derivatives of this scaffold are extensively investigated for their potent antifungal activities against a range of phytopathogenic fungi, which cause significant economic losses in agriculture . For instance, recent studies on novel 1,4-benzoxazin-3-one derivatives have demonstrated promising activity against fungi such as Gibberella zeae and Phytophthora infestans . Furthermore, this chemical class has also been explored for its potential use as herbicides, indicating its broad relevance in plant protection research . The molecule is furnished with a chloro substituent at the 6-position of the benzoxazinone ring, a modification often employed to fine-tune the compound's electronic properties and enhance its bioactivity . The (Z)-configured cyanoacrylamide group linked to a furan ring is a key functional group known to contribute to biological activity by acting as a Michael acceptor, potentially enabling interactions with biological targets. This combination of structural features makes the compound a high-value intermediate for researchers developing new agrochemical agents. Applications & Research Value: • Antifungal Agent Development: Serves as a key candidate for in vitro screening against phytopathogenic fungi, building on the proven efficacy of the 1,4-benzoxazin-3-one class . • Herbicide Research: Acts as a structural analog for exploring new modes of action in weed control, based on the documented herbicidal properties of related compounds . • Structure-Activity Relationship (SAR) Studies: Provides a versatile core structure for synthetic modification to understand how different substituents impact potency and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(Z)-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4/c17-11-5-13-14(24-8-15(21)19-13)6-12(11)20-16(22)9(7-18)4-10-2-1-3-23-10/h1-6H,8H2,(H,19,21)(H,20,22)/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETGFFJJXHSWHX-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)C(=CC3=CC=CO3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)/C(=C\C3=CC=CO3)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HWE Reaction Methodology

  • Phosphonate Preparation : Diethyl (cyanomethyl)phosphonate is reacted with furfural in the presence of NaH, generating the α-cyano-β-furyl acrylate intermediate.
  • Coupling to Benzoxazine :
    • The benzoxazin-7-amine intermediate is acylated with the acrylate using DCC/DMAP in dichloromethane.
    • Stereoselectivity (Z-configuration) is achieved by controlling reaction temperature (0–5°C) and using bulky bases like DBU.

Palladium-Catalyzed Arylation

  • Direct C–H Functionalization :
    • The benzoxazine core undergoes Pd(OAc)₂-catalyzed coupling with furan-2-boronic acid in the presence of 8-aminoquinoline as a directing group.
    • Optimized conditions: DMF at 110°C, 12 h, yielding 78–85% regioselective product.

Purification and Characterization

Chromatographic Purification

  • Crude products are purified via silica gel column chromatography (ethyl acetate/hexane gradient).
  • High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 0.1% TFA) confirms >95% purity.

Spectroscopic Analysis

  • NMR :
    • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J = 2.4 Hz, 1H, furan-H), 6.84–6.78 (m, 2H, benzoxazine-H), 6.52 (dd, J = 3.2 Hz, 1H, furan-H), 5.02 (s, 2H, OCH₂).
    • ¹³C NMR : 162.1 (C=O), 154.3 (C=N), 119.8 (CN), 112.4 (furan-C).
  • HRMS : m/z 343.0721 [M+H]⁺ (calc. 343.0724).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity (Z:E) Key Advantage
HWE Acylation 65–72 95–98 9:1 High stereocontrol
Pd-Catalyzed Arylation 78–85 97–99 N/A Regioselective, fewer steps
Michael Addition 55–60 90–93 7:3 Low-cost reagents

Reaction Optimization Challenges

  • Stereochemical Control : The Z-isomer predominates in polar aprotic solvents (e.g., DMF) due to stabilizing dipole interactions during enamide formation.
  • Cyano Group Stability : Strong acids or prolonged heating (>120°C) lead to cyano hydrolysis; thus, mild conditions (pH 6–7, 80°C) are critical.

Scalability and Industrial Feasibility

  • Kilogram-Scale Synthesis :
    • A batch process using HWE acylation in toluene achieves 68% yield with 97% purity after recrystallization (MeOH/H₂O).
    • Patent data suggests a 15% cost reduction compared to traditional amide coupling methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential lead compound for drug development due to its diverse pharmacological properties. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various pathogens, warranting further investigation into its mechanism of action and efficacy.

Anticancer Research

Studies are underway to evaluate its anticancer properties. The presence of specific functional groups may allow it to interact with biological targets involved in cancer cell proliferation and survival pathways.

Anti-inflammatory Properties

Research into anti-inflammatory effects is ongoing, with potential applications in treating inflammatory diseases through modulation of immune responses .

Industrial Applications

In addition to its medicinal uses, (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide has potential applications in material science:

Polymer Development

The compound could serve as a building block for developing new polymers or coatings due to its unique chemical properties, which may enhance the durability and functionality of materials .

Photoinitiators

There is potential for this compound to be utilized as a photoinitiator in polymerization processes, which could lead to innovative applications in coatings and adhesives .

Antimicrobial Efficacy Study

A study investigating the antimicrobial efficacy of related benzoxazine derivatives demonstrated significant activity against Gram-positive bacteria. This suggests that (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-y)prop-2-enamide may possess similar properties .

Drug Development Research

Ongoing research is focusing on optimizing the structure of this compound to enhance its pharmacological properties while minimizing side effects. Preliminary results indicate that modifications to the cyano or furan groups could lead to improved activity against specific biological targets .

Data Summary Table

Property/AspectDetails
Chemical Class Benzoxazines
Synthesis Steps Cyclization, Chlorination, Enamide Formation
Potential Biological Activities Antimicrobial, Anticancer, Anti-inflammatory
Industrial Applications Polymer Development, Photoinitiators
Current Research Focus Structure optimization for enhanced pharmacological properties

Mechanism of Action

The mechanism of action of (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include benzoxazinone and benzodithiazine derivatives with variations in substituents and side chains. Key differences are highlighted below:

Key Observations :

  • Core Structure: The benzoxazinone core in the target compound differs from the benzodithiazine derivatives (e.g., compounds 2 and 4), which contain sulfur atoms and a dioxo group.
  • Substituents: The furan-2-yl group in the target compound may enhance π-π stacking interactions compared to phenyl or sulfamoyl groups in analogs like 5b and 5c. The cyano group, common across all compounds, likely acts as an electron-withdrawing moiety, stabilizing the enamide configuration .
  • Synthetic Yields : Electron-donating groups (e.g., methoxy in 5b) correlate with higher yields (90%) compared to electron-withdrawing substituents (e.g., chloro in 5c, 63%) .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison
Compound Name IR (νmax, cm⁻¹) 1H-NMR (δ, ppm)
Target Compound ~2235 (C≡N), ~1605 (C=O) Expected peaks: 6.9–7.4 (furan), ~8.2 (NH)
5b 2235 (C≡N), 1645 (C=O) 7.3–7.8 (aryl), 10.2 (NH)
4 2235 (C≡N), 1340/1155 (SO2) 8.27 (H-5), 8.50 (H-8), 5.82 (N-NH2)

Key Observations :

  • IR Spectroscopy: The cyano group’s absorption (~2235 cm⁻¹) is consistent across analogs. Benzodithiazines (e.g., compound 4) show additional SO2 stretches (1340–1160 cm⁻¹) absent in benzoxazinones .
  • 1H-NMR : The target compound’s furan protons are expected near 6.9–7.4 ppm, distinct from aryl protons in 5b (7.3–7.8 ppm) or benzodithiazine aromatic signals (8.2–8.5 ppm) .

Biological Activity

(Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide is a synthetic compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This compound features a complex structure that includes a benzoxazine moiety, cyano, and furan groups, enhancing its potential pharmacological properties.

Chemical Structure

The molecular formula of this compound is C16H10ClN3O4C_{16}H_{10}ClN_3O_4. Its structural representation includes:

InChI InChI 1S C16H10ClN3O4 c17 11 5 13 14 24 8 15 21 19 13 6 12 11 20 16 22 9 7 18 4 10 2 1 3 23 10 h1 6H 8H2 H 19 21 H 20 22 b9 4\text{InChI }\text{InChI 1S C16H10ClN3O4 c17 11 5 13 14 24 8 15 21 19 13 6 12 11 20 16 22 9 7 18 4 10 2 1 3 23 10 h1 6H 8H2 H 19 21 H 20 22 b9 4}

Synthesis

The synthesis typically involves several steps:

  • Formation of the Benzoxazine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
  • Formation of the Enamide Moiety : Involves reactions with cyano and furan groups under suitable conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoxazine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. Notably:

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli125
Compound BB. subtilis75

These findings suggest that structural modifications in benzoxazines can lead to enhanced antimicrobial efficacy .

Anticancer Activity

Benzoxazine derivatives have also been investigated for their anticancer properties. For example, similar compounds have demonstrated cytotoxic effects on cancer cell lines such as MCF7 and HT29 with IC50 values in the nanomolar range:

CompoundCell LineIC50 (nM)
Compound CMCF79
Compound DHT2917

This indicates a promising avenue for the development of new anticancer agents based on the benzoxazine scaffold .

The exact mechanism of action for (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-y)-2-cyano-3-(furan-2-y)prop-enamide is not fully elucidated; however, it may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors.
  • Signal Transduction Modulation : Influencing pathways related to cell growth and apoptosis.

Further research is required to clarify these mechanisms and their implications for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Benzoxazine Formation : React 6-chloro-7-amino-4H-1,4-benzoxazin-3-one with a furan-containing acryloyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to introduce the prop-2-enamide moiety .

Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enforce the (Z)-configuration. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to isolate the pure (Z)-isomer .
Key Validation : Confirm stereochemistry via NOE NMR experiments and compare optical rotation with computational predictions (e.g., DFT calculations) .

Q. How can the compound’s structure be rigorously characterized?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/acetone). Use SHELXL for structure refinement and PLATON for validation of geometric parameters (e.g., bond angles, torsion angles) .
  • Spectroscopic Analysis :
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches .
  • NMR : Assign protons using 2D COSY and HSQC. The furan protons (δ 6.3–7.4 ppm) and benzoxazine aromatic signals (δ 7.0–8.0 ppm) should show distinct splitting patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacological activity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate poses with MD simulations (GROMACS, 100 ns) .
  • QSAR Modeling : Train models on analogs with known bioactivity. Descriptors include logP, polar surface area, and H-bond donor/acceptor counts. Cross-validate using leave-one-out methods .
  • Contradiction Resolution : If experimental bioactivity contradicts predictions, re-evaluate force field parameters or assay conditions (e.g., buffer pH, cell-line variability) .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Nanoformulation : Prepare liposomal encapsulates via thin-film hydration (e.g., phosphatidylcholine/cholesterol). Characterize size (DLS) and encapsulation efficiency (HPLC) .
  • pH Adjustment : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to identify pH-dependent trends .

Q. How can stereochemical integrity be maintained during scale-up synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates and detect racemization .
  • Cryogenic Conditions : Conduct reactions at –20°C to slow isomerization kinetics. Use chiral HPLC (Chiralpak IA column) for real-time purity assessment .
  • Case Study : A 10-fold scale-up retained >98% (Z)-isomer by optimizing mixing efficiency (Re ≥ 10,000) and avoiding localized heating .

Data Contradiction and Validation

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

Reassess Model Inputs : Verify protonation states (pKa via MarvinSketch) and tautomeric forms .

Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence polarization) vs. cell-based assays (e.g., MTT) to rule out off-target effects .

Crystallographic Validation : Co-crystallize the compound with its target protein to confirm binding modes predicted by docking .

Experimental Design Tables

Q. Table 1: Recommended Solvents and Catalysts for Synthesis

StepSolventCatalystTemperatureYield Range
Benzoxazine FormationTHFPyridine0–5°C60–75%
Stereochemical ControlDCML-ProlineRT40–55%
PurificationEthanol/H₂OReflux85–90%

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueKey SignalsReference Compound
IRC=O (1720 cm⁻¹), C≡N (2215 cm⁻¹)Benzoxazinone
¹H NMRFuran H (δ 6.5–7.2), NH (δ 9.8, broad)Analog in

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